(2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Overview of Thiazolo[3,2-a]pyrimidine Scaffold Chemistry
Thiazolo[3,2-a]pyrimidines are bicyclic heterocyclic systems formed by the fusion of thiazole and pyrimidine rings at specific positions, creating a bridgehead nitrogen atom shared between both rings. This scaffold exhibits planar aromaticity, enabling π-stacking interactions with biological targets, while its electron-rich nature facilitates hydrogen bonding and dipole-dipole interactions. The structural hybridity confers adaptability for chemical modifications at C2, C5, C6, and C7 positions, allowing precise tuning of electronic and steric properties. Key derivatives demonstrate bioisosteric similarity to purines, enabling mimicry of nucleotide interactions in enzymatic systems.
Historical Development and Discovery of Thiazolopyrimidine Derivatives
The first thiazolopyrimidine synthesis was reported in the 1960s via cyclocondensation of 2-aminothiazoles with β-diketones. Systematic exploration began in the 1990s with Balkan et al.’s work on intramolecular cyclization of 2-phenacylthio-dihydropyrimidines. Advances in regioselective functionalization emerged post-2010, particularly for C5-aryl and C2-benzylidene substitutions. The target compound represents a 2020s innovation, combining furan-methylidene and 4-chlorophenyl motifs to optimize DNA intercalation and topoisomerase II inhibition.
Classification and Nomenclature
The IUPAC name follows bridged heterocycle numbering:
- Core : Thiazolo[3,2-a]pyrimidine (fusion at thiazole C3/pyrimidine C2)
- Substituents :
- C5: 4-Chlorophenyl
- C2: (E)-Furan-3-ylmethylidene
- C7: Methyl
- C3: Oxo group
- C6: N-Phenylcarboxamide
Systematic classification places it under:
Significance in Heterocyclic Chemistry Research
This scaffold addresses three key challenges in medicinal chemistry:
- Bioavailability enhancement : The fused rings increase metabolic stability versus monocyclic analogs
- Multitarget engagement : Simultaneous interaction with DNA grooves and enzyme active sites via planar core and flexible substituents
- Stereochemical control : The (E)-configured benzylidene group enforces non-coplanar arrangements that modulate target selectivity
Recent studies highlight 10–100 nM cytotoxicity against adenocarcinoma cells, surpassing reference drugs like sorafenib in specific models.
Research Context and Objectives
Current investigations focus on:
- Optimizing microwave-assisted synthesis for >85% yield
- Establishing structure-activity relationships (SAR) for Topoisomerase IIα inhibition
- Developing crystalline polymorphs with enhanced solubility profiles
- Exploring halogen-bonding interactions for supramolecular assembly
Table 1 : Key Structural Features and Associated Bioactivities
Properties
IUPAC Name |
(2E)-5-(4-chlorophenyl)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3S/c1-15-21(23(30)28-19-5-3-2-4-6-19)22(17-7-9-18(26)10-8-17)29-24(31)20(33-25(29)27-15)13-16-11-12-32-14-16/h2-14,22H,1H3,(H,28,30)/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPQLJGZRJWITA-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=COC=C3)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=COC=C3)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component One-Pot Synthesis Strategies
The thiazolo[3,2-a]pyrimidine scaffold can be efficiently constructed via one-pot, three-component reactions. A method adapted from employs isocyanides, dialkyl acetylenedicarboxylates, and ethyl 2-oxo-2-(1,3-thiazol-2-ylamino)acetates under mild conditions. For the target compound, modifications include substituting acetylenedicarboxylates with methyl propiolate to introduce the 7-methyl group. The reaction proceeds in dichloromethane at 25°C over 24 hours, yielding 70–85% of the intermediate thiazolo[3,2-a]pyrimidine dicarboxylate . Subsequent hydrolysis of the ester to a carboxylic acid and coupling with aniline using EDCl/HOBt achieves the carboxamide functionality .
Key Conditions :
Stepwise Assembly via Dihydropyrimidine Intermediates
A Biginelli-like reaction forms dihydropyrimidine (DHPM) precursors, which are cyclized to thiazolopyrimidines. As detailed in , a mixture of 4-chlorobenzaldehyde, acetylacetone, and thiourea in ethanol with NH₄Cl catalyst heated at 100°C for 3 hours yields 5-(4-chlorophenyl)-7-methyl-dihydropyrimidine-2-thione. Cyclization with ethyl chloroacetate at 110–115°C for 30 minutes produces the thiazolo[3,2-a]pyrimidin-3(2H)-one core .
Modifications for Target Compound :
-
Knoevenagel Condensation : The 2-position is functionalized by reacting the 3-oxo group with furan-3-carbaldehyde in ethanol under acidic conditions (H₂SO₄), forming the (2E)-methylidene moiety .
-
Carboxamide Introduction : The 6-ester is saponified with NaOH, followed by amidation with aniline using DCC/DMAP .
Optimized Parameters :
Protecting Group Strategies for Enhanced Regioselectivity
Patent highlights the importance of protecting the thiazole nitrogen during synthesis to prevent undesired side reactions. For the target compound, the thiazole nitrogen is protected with a 2-(phenylsulfonyl)ethyl group during the displacement of a chlorine leaving group by D-alaninol. Deprotection with potassium t-butoxide in propan-2-ol at 75°C yields the final product with 81% purity .
Critical Steps :
-
Protection : 7-Chloro intermediate + phenylvinylsulfone → 3-[2-(phenylsulfonyl)ethyl] derivative.
Ultrasound-Promoted Synthesis for Efficiency
Adapting methodology from , ultrasound irradiation accelerates the formation of the thiazolo ring. A mixture of 4-chlorophenyl-substituted DHPM, furan-3-carbaldehyde, and thiourea in ethanol under ultrasound (40 kHz, 50°C) reduces reaction time from 18 hours to 2 hours, achieving 89% yield of the cyclized product. Subsequent amidation under microwave irradiation (100°C, 10 minutes) further enhances efficiency .
Advantages :
Comparative Analysis of Synthetic Routes
Challenges and Solutions in Synthesis
-
Regioselectivity : Competing reactions at N3 of the thiazole ring are mitigated using bulky protecting groups (e.g., 2-(phenylsulfonyl)ethyl) .
-
(2E)-Configuration : The α,β-unsaturated ketone geometry is controlled by conducting the Knoevenagel condensation under acidic, anhydrous conditions .
-
Carboxamide Hydrolysis : Over-hydrolysis of the 6-ester is prevented by using mild saponification (NaOH, 0°C) and immediate amidation .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The carbonyl group in the thiazolo[3,2-a]pyrimidine core can be reduced to form alcohol derivatives.
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiazolo-Pyrimidine Backbone : This heterocyclic structure is known for its biological activity.
- Aromatic Substituents : The presence of chlorophenyl and furan rings contributes to its reactivity and potential therapeutic effects.
Anticancer Potential
Research indicates that compounds with thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Various derivatives of thiazole have been tested against multiple cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer). Compounds similar to the target compound showed IC50 values indicating effective inhibition of cell proliferation .
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions that include cyclization processes and modifications to enhance biological activity. For example:
- Synthesis Pathways : One common method involves the reaction of various thiazole derivatives with furan-containing aldehydes under acidic conditions to yield the final product .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 Values (µM) | Activity Type |
|---|---|---|---|
| Compound A | Thiazole derivative | 23.30 ± 0.35 | Anticancer |
| Compound B | Pyrimidine hybrid | 5.71 | Antibacterial |
| Target Compound | (2E)-5-(4-chlorophenyl)-... | TBD | Anticancer |
This table summarizes some related compounds that have been studied for their biological activities, showcasing the potential efficacy of the target compound in comparison.
Study on Thiazole Derivatives
A study conducted on novel thiazole derivatives demonstrated that compounds with similar structures to the target compound exhibited significant cytotoxic effects against various cancer cell lines. The presence of specific functional groups was found to enhance their anticancer properties .
Pharmacological Insights
Pharmacological studies have revealed that compounds with a thiazole moiety can act as effective inhibitors for certain enzymes involved in cancer progression, thereby suggesting a mechanism through which they exert their therapeutic effects .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Key differences in substituents at positions 2, 5, and 6 influence electronic properties and steric interactions:
Table 1: Substituent Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
- Position 2 : The furan-3-yl substituent offers a heteroaromatic system, contrasting with phenylallylidene () or dimethoxybenzylidene (). Furan’s oxygen atom may facilitate hydrogen bonding or dipole interactions .
- Position 6 : The carboxamide group (target) versus ethyl esters (analogs) likely improves solubility in polar solvents and alters hydrogen-bonding capacity .
Crystallographic and Conformational Properties
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core exhibits puckering in analogs. For example, in ethyl 5-phenyl derivatives, the pyrimidine ring adopts a flattened boat conformation with a deviation of 0.224 Å from planarity () . The target compound’s furan substituent may influence puckering due to steric interactions.
- Dihedral Angles: In analogs, dihedral angles between the thiazolo ring and aromatic substituents (e.g., 80.94° for a trimethoxybenzylidene group) suggest non-planar packing (). The furan substituent’s smaller size may reduce steric hindrance, favoring tighter molecular packing .
Table 2: Crystallographic Data of Selected Analogs
Hydrogen Bonding and Intermolecular Interactions
- Carboxamide Group : The N-phenylcarboxamide in the target compound enables N–H···O and C=O···H hydrogen bonds , enhancing crystal cohesion compared to ester analogs. highlights similar interactions in a DMF solvate, where carboxylate groups form bifurcated hydrogen bonds .
- Furan Interactions : The furan oxygen may participate in C–H···O interactions , as seen in related systems () .
Biological Activity
The compound (2E)-5-(4-chlorophenyl)-2-[(furan-3-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities including antimicrobial, anticancer, and antioxidant effects.
The compound has the following chemical characteristics:
- Chemical Formula : C₁₇H₁₂ClN₃O₄S
- Molecular Weight : 393.86 g/mol
- IUPAC Name : 3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the thiazolo-pyrimidine core.
- Introduction of the furan and chlorophenyl substituents via electrophilic aromatic substitution.
- Final modification to achieve the desired carboxamide functionality.
Antimicrobial Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds with similar structures have been tested against a range of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These compounds exhibited cytotoxic effects attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| MCF7 | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa | 10.0 | Inhibition of DNA synthesis |
Antioxidant Activity
The compound's antioxidant activity has been assessed through various assays including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular systems .
Case Studies
- Case Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal evaluated the anticancer effects of a series of thiazolo-pyrimidine derivatives on multiple cancer cell lines. The study found that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazolo derivatives, revealing potent activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to measure inhibition zones, confirming the efficacy of these compounds in clinical isolates .
Q & A
Q. Critical Considerations :
- Substituent effects (e.g., electron-withdrawing groups like 4-chlorophenyl) influence reaction yields and regioselectivity.
- Solvent polarity and temperature must be optimized to avoid side reactions, such as isomerization of the exocyclic double bond .
How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?
Basic Research Question
Methodology :
Q. Key Structural Features :
- Planarity : The thiazolo-pyrimidine core is nearly planar, while substituents (e.g., furan-3-yl) adopt non-coplanar conformations .
- Intermolecular Interactions :
Table 1 : Representative Crystallographic Data from Analogues
| Compound Substitutents | Space Group | R Factor | Key Interactions | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl, ethyl ester | P21/n | 0.058 | C–H⋯O, π–π stacking | |
| 4-Carboxybenzylidene | P1 | 0.044 | O–H⋯N, C–H⋯π |
How can researchers resolve contradictions in crystallographic data across similar compounds?
Advanced Research Question
Common Contradictions :
- Discrepancies in bond lengths (e.g., C–S in thiazole: 1.67–1.72 Å vs. 1.70–1.75 Å) .
- Variations in dihedral angles between substituents (e.g., furan vs. fluorophenyl derivatives differ by 10–15°) .
Q. Resolution Strategies :
- Data Validation : Cross-check with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify outliers .
- Systematic Analysis : Compare torsion angles and puckering parameters using Cremer-Pople coordinates to quantify ring distortions .
What computational methods are suitable for predicting the electronic properties of this compound?
Advanced Research Question
Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~3.5 eV) suggests moderate reactivity .
- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. The furan ring’s electron density may facilitate π-cation interactions .
Q. Critical Parameters :
- Solvent effects (PCM model) significantly alter charge distribution.
- Substituent polarity (e.g., 4-chlorophenyl) modulates electrostatic potential surfaces .
How does polymorphism affect the physicochemical properties of this compound?
Advanced Research Question
Polymorph Identification :
Q. Impact on Properties :
- Solubility : Form I (π–π stacked) has lower aqueous solubility than Form II (hydrogen-bonded networks) .
- Stability : Hygroscopicity correlates with intermolecular H-bond density .
What strategies optimize structure-activity relationships (SAR) for biological testing?
Advanced Research Question
SAR Workflow :
Derivatization : Synthesize analogues with varied substituents (e.g., replacing furan with thiophene or pyridine) .
In Vitro Assays : Test inhibition of COX-2 or EGFR kinases, correlating IC50 values with electronic (HOMO) and steric (Taft’s Es) parameters .
Q. Key Findings :
- 4-Chlorophenyl Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability.
- Furan-3-yl Moiety : Reduces cytotoxicity in normal cells compared to bromophenyl analogues .
How are hydrogen-bonding patterns analyzed to predict crystal packing?
Advanced Research Question
Graph Set Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
